molecular formula C9H11ClN2O B12504775 4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B12504775
M. Wt: 198.65 g/mol
InChI Key: OLFYDIQLQYMAOI-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of benzonitrile, characterized by the presence of an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This process can be carried out using various methods, including the use of ionic liquids as recycling agents. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, simplifying the separation process and eliminating the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as specific molar ratios and temperatures, ensures high yields and efficient production. For instance, a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.5 and a reaction temperature of 120°C can result in high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzonitrile derivatives, while reduction can produce primary amines .

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and pharmacological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar in structure but lacks the hydroxyethyl group.

    Benzonitrile: The parent compound without the amino and hydroxyethyl groups.

    4-(1-Hydroxyethyl)benzonitrile: Similar but lacks the amino group.

Uniqueness

4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H

InChI Key

OLFYDIQLQYMAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)N.Cl

Origin of Product

United States

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